molecular formula C17H15N3OS B6027852 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL

Cat. No.: B6027852
M. Wt: 309.4 g/mol
InChI Key: ZOFIKMWBDUSFPV-DHZHZOJOSA-N
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Description

2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL is a complex organic compound that features a triazole ring, a phenol group, and a styryl group with a methylsulfanyl substituent

Properties

IUPAC Name

2-[5-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-22-13-9-6-12(7-10-13)8-11-16-18-17(20-19-16)14-4-2-3-5-15(14)21/h2-11,21H,1H3,(H,18,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFIKMWBDUSFPV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC2=NC(=NN2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C2=NC(=NN2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction or a Heck coupling reaction.

    Attachment of the Methylsulfanyl Group: This step often involves a nucleophilic substitution reaction where a methylsulfanyl group is introduced to the styryl moiety.

    Phenol Group Incorporation: The phenol group can be introduced through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The triazole ring and styryl group can be reduced under appropriate conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones from the phenol group.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting materials.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[4-(METHOXY)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL: Similar structure but with a methoxy group instead of a methylsulfanyl group.

    2-{3-[4-(ETHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL: Similar structure but with an ethylsulfanyl group.

Uniqueness

The presence of the methylsulfanyl group in 2-{3-[4-(METHYLSULFANYL)STYRYL]-1H-1,2,4-TRIAZOL-5-YL}PHENOL imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

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